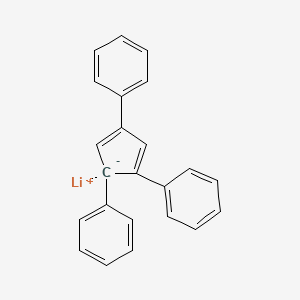
lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene is a complex organolithium compound that features a lithium atom coordinated to a cyclopentadienyl ring substituted with phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene typically involves the reaction of a lithium salt with a cyclopentadienyl precursor. One common method is the addition of lithium bis(trifluoromethanesulfonyl)imide (LiNTf2) to a zwitterionic fulvalene in benzene. This reaction results in the formation of a η5-coordinated lithium-cyclopentadienide complex .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the cyclopentadienyl ring.
Reduction: Reduction reactions can lead to the formation of reduced lithium-cyclopentadienyl species.
Substitution: The phenyl groups on the cyclopentadienyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienone derivatives, while substitution reactions can produce various functionalized cyclopentadienyl compounds.
Aplicaciones Científicas De Investigación
Lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organolithium compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism by which lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene exerts its effects involves the coordination of the lithium atom to the cyclopentadienyl ring. This coordination stabilizes the compound and allows it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with electrophiles and nucleophiles, leading to the formation of new chemical bonds and the modification of existing ones .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene include other organolithium compounds such as:
Lithium cyclopentadienide: A simpler compound with a lithium atom coordinated to an unsubstituted cyclopentadienyl ring.
Lithium phenylcyclopentadienide: Similar to the target compound but with fewer phenyl substitutions on the cyclopentadienyl ring.
Uniqueness
The uniqueness of this compound lies in its highly substituted cyclopentadienyl ring, which provides enhanced stability and reactivity compared to simpler organolithium compounds. This makes it particularly useful in applications requiring robust and versatile chemical intermediates .
Propiedades
Número CAS |
192653-46-6 |
|---|---|
Fórmula molecular |
C23H17Li |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
lithium;(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene |
InChI |
InChI=1S/C23H17.Li/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(17-21)20-14-8-3-9-15-20;/h1-17H;/q-1;+1 |
Clave InChI |
VRIPPQNDTINOJN-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C1=CC=C(C=C1)[C-]2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


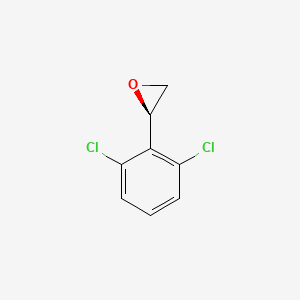
![6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B15162844.png)

![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)

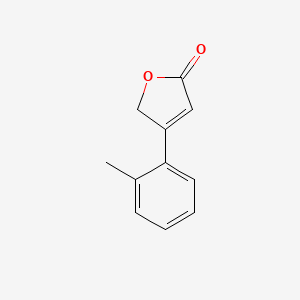
![2-Propanol, 1,1-difluoro-1-[4-(2-methoxyethyl)phenoxy]-3-nitro-, (S)-](/img/structure/B15162889.png)
![2-Nitronaphtho[2,1-B]furan-7-carbonitrile](/img/structure/B15162890.png)
![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)
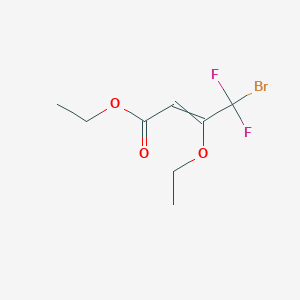
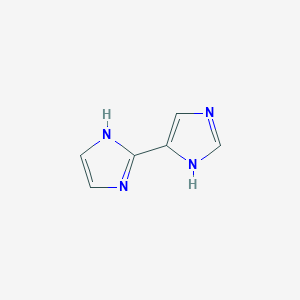
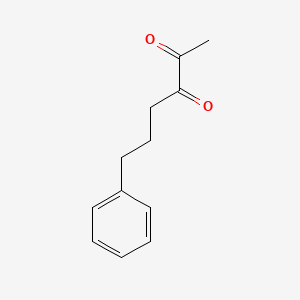
![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)

